

Troubleshooting blood sample clotting in sodium citrate tubes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sodium citrate

Cat. No.: B3435027

[Get Quote](#)

Technical Support Center: Coagulation Sample Integrity

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering blood sample clotting in **sodium citrate** tubes. Adherence to proper pre-analytical procedures is critical for accurate coagulation testing.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of **sodium citrate** in blood collection tubes?

Sodium citrate is an anticoagulant used in light blue top tubes for coagulation tests.[1][2] It works by binding to calcium ions in the blood, which are essential for the coagulation cascade, thereby preventing the blood from clotting and keeping it in a liquid state for analysis.[1][2][3]

Q2: Why did my blood sample clot in a **sodium citrate** tube?

Several factors can lead to clot formation in a **sodium citrate** tube. These pre-analytical errors include:

- Improper Blood-to-Anticoagulant Ratio: The most common cause is an incorrect ratio of blood to the **sodium citrate** anticoagulant.[1][4][5] **Sodium citrate** tubes are designed to maintain a precise 9:1 ratio of blood to anticoagulant.[1][6]

- Underfilling the Tube: If the tube is not filled to its specified volume (at least 90% full), the excess citrate can lead to falsely prolonged clotting times, but in some cases, inadequate anticoagulation can occur, leading to clotting.[1][4][6][7]
- Overfilling the Tube: Conversely, overfilling the tube can result in an insufficient amount of anticoagulant for the volume of blood, increasing the risk of clot formation.[4][6]
- Improper Mixing: Immediately after collection, the tube must be gently inverted 3-4 times to ensure thorough mixing of the blood with the anticoagulant.[1][8] Vigorous shaking should be avoided as it can cause hemolysis and platelet activation.[8]
- Traumatic Venipuncture: A difficult or slow blood draw can introduce tissue factor into the sample, initiating the clotting cascade before the blood is adequately mixed with the anticoagulant.[4][9]
- Incorrect Order of Draw: When multiple tubes are collected, drawing the **sodium citrate** tube after tubes with clot activators can lead to contamination and clotting. The recommended order of draw should be followed.[10]

Q3: What is the impact of a clotted sample on my coagulation assay results?

A clotted sample is unsuitable for coagulation testing and will yield inaccurate and unreliable results.[11] The formation of clots consumes coagulation factors, leading to a false depiction of the patient's hemostatic function.[5] This can result in misdiagnosis, inappropriate therapeutic decisions, and the need for sample recollection, causing delays in research and clinical workflows.[6][12]

Q4: How does a high hematocrit affect samples collected in **sodium citrate** tubes?

Patients with a high hematocrit (>55%), a condition known as polycythemia, have a lower plasma volume relative to their red blood cell volume.[12][13][14] In a standard **sodium citrate** tube, this leads to an excess of citrate in the plasma portion, which can falsely prolong clotting times in tests like the Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT).[12][13][15] For accurate results in these patients, the volume of citrate in the collection tube needs to be adjusted.[10][13]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues related to clotted blood samples in **sodium citrate** tubes.

Problem: Visible clot in the sodium citrate tube after collection.

Potential Cause	Recommended Action
Incorrect Fill Volume	Ensure tubes are filled to the indicated fill line, maintaining the 9:1 blood-to-anticoagulant ratio. The Clinical and Laboratory Standards Institute (CLSI) recommends filling tubes to within 90% to 110% of their stated draw volume. [6]
Inadequate Mixing	Immediately after collection, gently invert the tube 3-4 times to ensure proper mixing of blood and anticoagulant. [1] Avoid vigorous shaking.
Difficult Blood Draw	A clean, swift venipuncture is crucial. Using a 19-21 gauge needle is recommended. [9] If using a winged blood collection set ("butterfly"), a discard tube should be used first to remove the air from the tubing and ensure a proper fill volume in the citrate tube. [9][10]
Patient-Specific Factors	For patients with high hematocrit (>55%), the amount of anticoagulant in the tube must be adjusted. [10][13]

Problem: Unexpectedly prolonged or shortened coagulation times.

Potential Cause	Recommended Action
Incorrect Blood-to-Anticoagulant Ratio	An underfilled tube can lead to an excess of citrate, resulting in falsely prolonged clotting times. ^{[1][4]} An overfilled tube may have insufficient anticoagulant, potentially leading to microclot formation and variable results.
High Hematocrit	An unadjusted sample from a patient with high hematocrit (>55%) will have an excess of citrate, causing falsely prolonged PT and aPTT results. ^{[12][13]}
Contamination	If blood for coagulation testing is drawn from an intravenous line, it should be flushed with 5 mL of saline, and the first 5 mL of blood should be discarded to avoid heparin contamination. ^[9]
Improper Sample Processing	Delays in processing can affect coagulation factor stability. Plasma should be separated from cells within one hour of collection for special coagulation testing. ^[11]

Experimental Protocols

Protocol 1: Preparation of Platelet-Poor Plasma (PPP)

Platelet-poor plasma (platelet count <10 x 10⁹/L) is essential for most coagulation assays to avoid interference from platelet-released factors.^{[4][11][16]}

- Initial Centrifugation: Centrifuge the capped **sodium citrate** tube at 1500-2000 x g for 15 minutes at room temperature.^{[17][18]} Do not use a brake on the centrifuge.
- Plasma Aspiration: Carefully pipette the plasma into a clean, plastic tube, leaving approximately 0.5 mL of plasma above the buffy coat (the layer of white blood cells and platelets) to avoid disturbing the cell layers.^{[16][17]}
- Clot Check: Use a wooden applicator stick to gently check the remaining red blood cells for any clots. If a clot is present, the sample is unacceptable.^{[17][19]}

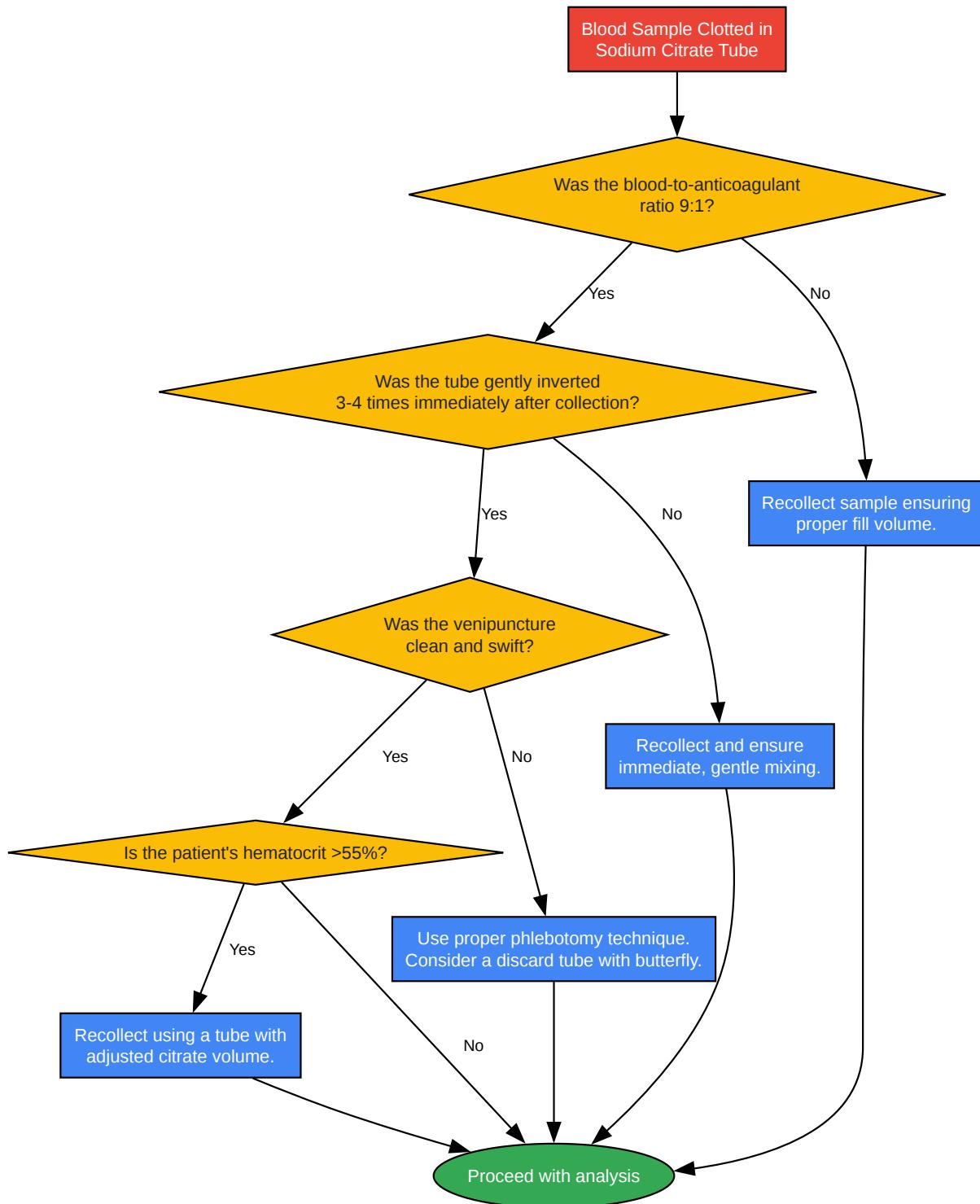
- Second Centrifugation (Double Spin): To ensure the plasma is platelet-poor, centrifuge the aspirated plasma again at 1500-2000 x g for 15 minutes.[17][18][19]
- Final Plasma Transfer: Carefully transfer the supernatant (the PPP) to a final, labeled plastic tube, again avoiding the pellet at the bottom.
- Storage: If not tested immediately, freeze the PPP at $\leq -20^{\circ}\text{C}$. Samples must remain frozen during transport.[17]

Protocol 2: Adjusting Sodium Citrate for High Hematocrit

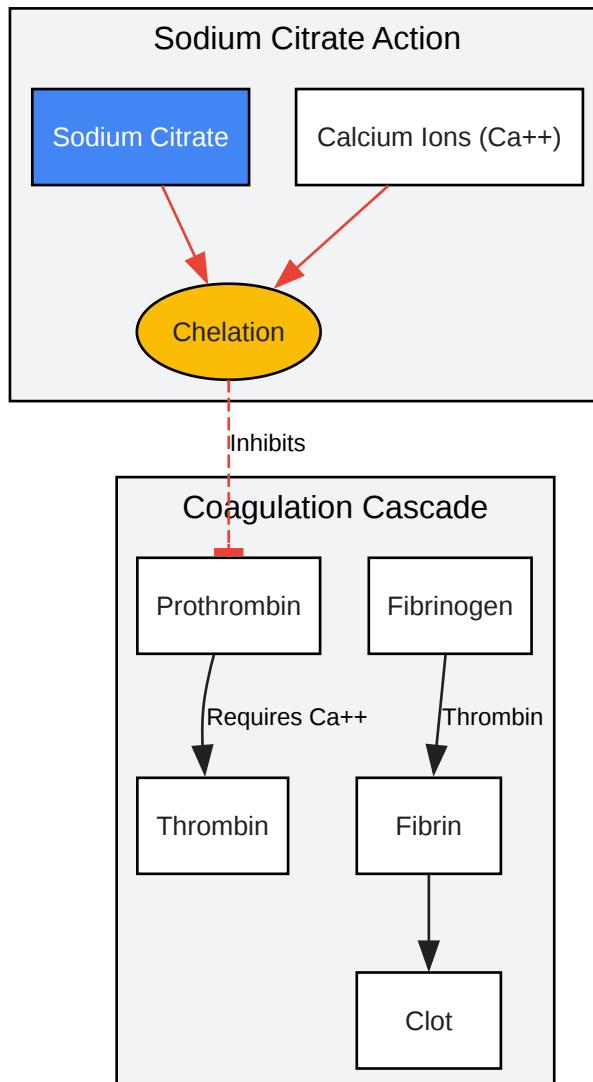
For patients with a hematocrit value greater than 55%, the volume of **sodium citrate** in the collection tube must be adjusted using the following formula:

$$C = (100 - \text{Hct}) / (595 - \text{Hct}) \times V[10]$$

Where:


- C = volume of **sodium citrate** required (in mL)
- Hct = patient's hematocrit (in %)
- V = total volume of blood to be collected (in mL)

Procedure:


- Determine the patient's hematocrit.
- Calculate the required volume of **sodium citrate** (C) using the formula above.
- Using a sterile syringe, remove the excess **sodium citrate** from the light blue top tube to leave the calculated volume (C).
- Proceed with the blood collection, ensuring the tube is filled to its designated volume.

Visualizations

Troubleshooting Clotted Sodium Citrate Tubes

[Click to download full resolution via product page](#)Caption: Troubleshooting workflow for clotted **sodium citrate** tubes.

Mechanism of Sodium Citrate Anticoagulation

[Click to download full resolution via product page](#)

Caption: **Sodium citrate** prevents coagulation by binding calcium ions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. capasee.com [capasee.com]
- 2. kdlnc.com [kdlnc.com]
- 3. How Does Sodium Citrate Work in Blood Samples [needle.tube]
- 4. myadlm.org [myadlm.org]
- 5. Pre-analytical errors in coagulation testing: a case series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sinymedical.com [sinymedical.com]
- 7. needle.tube [needle.tube]
- 8. Handling Instructions for Blood Collection Tubes with Additives: Ensuring Accurate Test Results [needle.tube]
- 9. corewellhealth.testcatalog.org [corewellhealth.testcatalog.org]
- 10. thepathologycentre.org [thepathologycentre.org]
- 11. cdos.halfpenny.com [cdos.halfpenny.com]
- 12. droracle.ai [droracle.ai]
- 13. ecat.nl [ecat.nl]
- 14. Impact of Hematocrit on Coagulation Measured by Rotational Thromboelastometry in Healthy Subjects and Patients with Polycythemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. clsjournal.ascls.org [clsjournal.ascls.org]
- 16. corewellhealth.testcatalog.org [corewellhealth.testcatalog.org]
- 17. labs.allinahealth.org [labs.allinahealth.org]
- 18. m.youtube.com [m.youtube.com]
- 19. chihealth.com [chihealth.com]
- To cite this document: BenchChem. [Troubleshooting blood sample clotting in sodium citrate tubes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3435027#troubleshooting-blood-sample-clotting-in-sodium-citrate-tubes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com